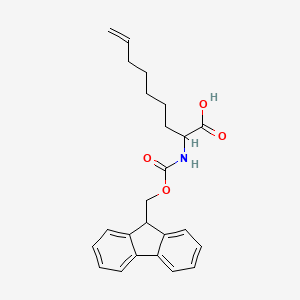

(R)-N-Fmoc-2-(6'-heptenyl)glycine

Description

(R)-N-Fmoc-2-(6'-heptenyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 6'-heptenyl side chain. The Fmoc group serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The 6'-heptenyl chain (seven-carbon alkenyl group) introduces hydrophobicity and conformational flexibility, making this compound valuable for synthesizing stapled peptides via ring-closing metathesis (RCM) . Its stereochemistry (R-configuration) further influences peptide backbone geometry, affecting biological activity and stability .

Key properties:

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEFPAUZXDGSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as triethylamine.

Formation of the Non-8-enoic Acid Moiety: The non-8-enoic acid moiety can be introduced through various synthetic routes, including olefin metathesis or Wittig reactions.

Coupling Reactions: The protected amino acid is then coupled with the non-8-enoic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid would likely involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the olefinic bond in the non-8-enoic acid moiety.

Reduction: Reduction reactions can be performed to convert the olefinic bond to a saturated alkane.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Piperidine is commonly used to remove the Fmoc protecting group.

Major Products

Oxidation: Formation of diols or epoxides.

Reduction: Formation of saturated alkanes.

Substitution: Free amino acid derivatives.

Scientific Research Applications

Chemistry

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biology

Enzyme Studies: Utilized in the study of enzyme-substrate interactions and enzyme kinetics.

Medicine

Drug Development:

Industry

Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The compound can be selectively deprotected to allow for sequential addition of amino acids, facilitating the synthesis of peptides with precise sequences.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares (R)-N-Fmoc-2-(6'-heptenyl)glycine with analogous Fmoc-protected alkenyl amino acids:

Key Observations :

- Chain Length : Longer alkenyl chains (e.g., 7'-heptenyl vs. 4'-butenyl) enhance hydrophobicity and influence peptide helicity by increasing van der Waals interactions .

- Stereochemistry : The R-configuration in (R)-N-Fmoc-2-(6'-heptenyl)glycine promotes distinct peptide conformations compared to S-isomers, affecting target binding and proteolytic stability .

- Functional Groups : Substitution of glycine with alanine (e.g., in (S)-N-Fmoc-2-(6'-heptenyl)alanine) introduces a methyl group, altering steric hindrance and peptide folding .

Commercial Availability and Pricing

- (R)-N-Fmoc-2-(6'-heptenyl)glycine : Discontinued in some catalogs (), indicating niche demand.

- (S)-N-Fmoc-2-(4'-pentenyl)alanine : Priced at €373.00/1g (), reflecting higher purity requirements.

- (R)-N-Fmoc-2-(7'-octenyl)alanine : Available at $700.00/5g (), suggesting premium pricing for extended-chain derivatives.

Research Findings

- Stapled Peptides : Compounds with 6'-heptenyl or 7'-octenyl chains exhibit superior α-helix stabilization compared to shorter chains, enhancing protease resistance and target affinity .

- Stereochemical Impact : R-configuration in (R)-N-Fmoc-2-(6'-heptenyl)glycine improves helicity in peptides targeting intracellular protein-protein interactions .

- Solubility Challenges : Longer alkenyl chains (e.g., 8'-octenyl) reduce aqueous solubility, necessitating formulation optimizations .

Biological Activity

(R)-N-Fmoc-2-(6'-heptenyl)glycine is a compound of significant interest in medicinal chemistry and biochemistry due to its potential applications in drug development and molecular biology. This article delves into its biological activity, synthesis, and relevant research findings.

1. Synthesis of (R)-N-Fmoc-2-(6'-heptenyl)glycine

The synthesis of (R)-N-Fmoc-2-(6'-heptenyl)glycine typically involves the following steps:

- Fmoc Protection : The amino group of glycine is protected using Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted reactions during subsequent steps.

- Alkylation : The introduction of the heptenyl side chain is achieved through alkylation reactions, which can be facilitated by various techniques such as microwave-assisted synthesis or continuous flow methods.

- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological assays.

2.1 Cellular Uptake and Transport Mechanisms

Recent studies have shown that derivatives of N-Fmoc amino acids exhibit enhanced cellular uptake, which is crucial for their effectiveness as drug delivery systems. For instance, hybrid oligomers constructed from N-Fmoc-(6-Boc-aminohexyl)glycine demonstrated significant cellular uptake in various cell lines, including CHO and HeLa cells. The uptake was found to be dependent on the oligomer length, with longer chains facilitating better transport across cell membranes .

3.1 Study on Hybrid Peptoids

In a comparative analysis, hybrid peptoids derived from N-Fmoc amino acids were evaluated for their cellular uptake efficiency. The study indicated that the hybrid nonamer H9 had a remarkable uptake rate, achieving approximately 100% labeling of cell populations within two hours at low micromolar concentrations. This efficiency was attributed to the structural characteristics imparted by the heptenyl side chain, enhancing membrane permeability .

3.2 Mechanistic Insights

Mechanistic studies have revealed that compounds similar to (R)-N-Fmoc-2-(6'-heptenyl)glycine can facilitate active transport mechanisms into cells. This is particularly important for therapeutic applications where efficient delivery of biologically active molecules is required .

4. Comparative Analysis Table

| Compound | Biological Activity | Cellular Uptake Efficiency | Antifungal Efficacy |

|---|---|---|---|

| (R)-N-Fmoc-2-(6'-heptenyl)glycine | Enhanced cellular transport | High | Limited data available |

| Fmoc-triazolyl-amino acids | Potent against Aspergillus spp. | Moderate | IC50 values < 200 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.